

# Spectroscopic Profile of 4-(2-Furyl)-3-buten-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-(2-Furyl)-3-buten-2-one

Cat. No.: B1221072

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(2-Furyl)-3-buten-2-one**, also known as furfurylidene acetone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such spectra, and a visualization of its synthesis pathway.

## Core Spectroscopic Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **4-(2-Furyl)-3-buten-2-one**. This information has been compiled from the Spectral Database for Organic Compounds (SDBS).

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-(2-Furyl)-3-buten-2-one**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2.31	s	CH <sub>3</sub>	
6.45	dd	1.8, 3.4	Furan H4
6.60	d	3.4	Furan H3
6.88	d	16.2	=CH-CO
7.42	d	16.2	Furyl-CH=
7.50	d	1.8	Furan H5

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 90 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-(2-Furyl)-3-buten-2-one**

Chemical Shift ( $\delta$ ) ppm	Assignment
27.5	CH <sub>3</sub>
112.5	Furan C3
115.0	Furan C4
126.8	=CH-CO
130.8	Furyl-CH=
144.5	Furan C5
151.8	Furan C2
197.5	C=O

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 22.5 MHz

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **4-(2-Furyl)-3-buten-2-one**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3125 - 3000	Weak	C-H stretch (furan and vinyl)
1665	Strong	C=O stretch (conjugated ketone)
1610	Strong	C=C stretch (alkene)
1560, 1480	Medium	C=C stretch (furan ring)
970	Strong	=C-H bend (trans alkene)

Method: KBr pellet

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **4-(2-Furyl)-3-buten-2-one**

m/z	Relative Intensity (%)	Assignment
136	100	[M] <sup>+</sup> (Molecular Ion)
121	80	[M - CH <sub>3</sub> ] <sup>+</sup>
95	50	[M - C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
65	30	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
39	45	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of **4-(2-Furyl)-3-buten-2-one**.

## Synthesis: Aldol Condensation of Furfural and Acetone

**4-(2-Furyl)-3-buten-2-one** is commonly synthesized via a Claisen-Schmidt condensation, a type of aldol condensation, between furfural and acetone in the presence of a base catalyst.

Materials:

- Furfural
- Acetone
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a flask and cooled in an ice bath.
- A stoichiometric amount of furfural and a slight excess of acetone are added dropwise to the cooled basic solution with constant stirring.
- The reaction mixture is stirred at room temperature for a specified period, during which the product precipitates.
- The reaction is quenched by the addition of dilute acid.
- The product is extracted with dichloromethane.
- The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.

- The crude product can be purified by recrystallization or column chromatography.

## Spectroscopic Analysis

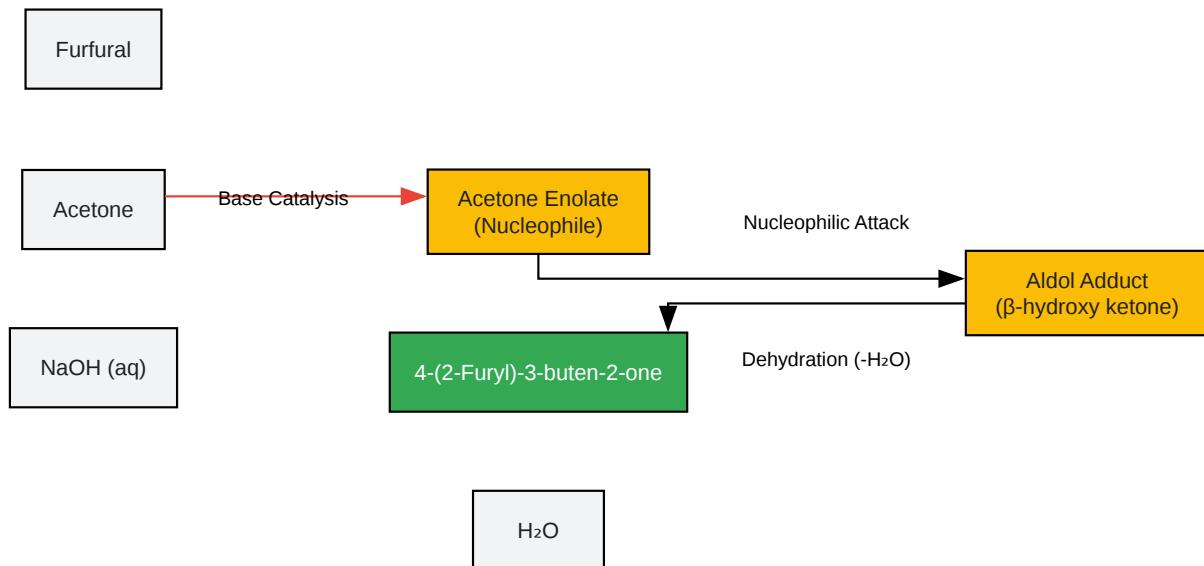
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing tetramethylsilane (TMS) as an internal standard. For  $^1\text{H}$  NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For  $^{13}\text{C}$  NMR, the chemical shifts are also reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, commonly with electron ionization (EI) as the ionization source. The sample is introduced into the instrument, and the resulting mass-to-charge ratios ( $m/z$ ) of the molecular ion and fragment ions are recorded.

## Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of **4-(2-Furyl)-3-buten-2-one** via the Aldol Condensation reaction.



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Caption: Synthesis of **4-(2-Furyl)-3-buten-2-one** via Aldol Condensation.

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